Ethylmagnesium chloride

Catalog No.
S597233
CAS No.
2386-64-3
M.F
C2H5ClMg
M. Wt
88.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylmagnesium chloride

CAS Number

2386-64-3

Product Name

Ethylmagnesium chloride

IUPAC Name

magnesium;ethane;chloride

Molecular Formula

C2H5ClMg

Molecular Weight

88.82 g/mol

InChI

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

YCCXQARVHOPWFJ-UHFFFAOYSA-M

SMILES

C[CH2-].[Mg+2].[Cl-]

Canonical SMILES

C[CH2-].[Mg+2].[Cl-]

Organic Synthesis

Ethylmagnesium chloride is a valuable reagent in organic synthesis, particularly in:

  • Formation of Carbon-Carbon Bonds: It readily reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, allows for the introduction of an ethyl group into various organic molecules.
  • Preparation of Alcohols: Through hydrolysis, ethylmagnesium chloride can be converted to ethanol, making it a useful starting material for the synthesis of various alcohols.
  • Synthesis of Organometallic Compounds: It can react with various metal halides to form organometallic compounds with diverse applications in catalysis and materials science.

Catalyst Development

Ethylmagnesium chloride serves as a precursor for the development of various catalysts, including:

  • Carboxylation Catalysts: It can be used to prepare catalysts for the conversion of alkenes to carboxylic acids using carbon dioxide, potentially leading to more sustainable and efficient chemical processes.
  • Carbene Precursors: Through specific transformations, ethylmagnesium chloride can generate cyclobutylmagnesium carbenoids, which are highly reactive intermediates used in various organic synthesis reactions.

Research Limitations

While ethylmagnesium chloride offers valuable applications in research, it's important to acknowledge its limitations:

  • Highly Flammable and Reactive: It is a highly flammable and pyrophoric compound, meaning it ignites spontaneously upon contact with air or moisture, requiring careful handling and specialized equipment.
  • Moisture Sensitive: It readily reacts with water, releasing flammable gases and generating heat, necessitating anhydrous conditions for storage and manipulation.

Ethylmagnesium chloride is an organomagnesium compound with the chemical formula C₂H₅MgCl. It is classified as a Grignard reagent, which plays a crucial role in organic synthesis. This compound consists of an ethyl group (C₂H₅) bonded to magnesium (Mg) and a chloride ion (Cl). Ethylmagnesium chloride is typically a colorless to pale yellow liquid that is highly reactive, particularly with water and moisture, leading to the formation of ethane and magnesium hydroxide.

Ethylmagnesium chloride is a highly reactive compound and poses several safety hazards:

  • Flammability: Solutions of ethylmagnesium chloride in organic solvents are highly flammable and can ignite spontaneously upon contact with air or moisture [, ].
  • Water Reactivity: Reacts violently with water to release flammable hydrogen gas [, ].
  • Skin and Eye Corrosivity: Causes severe skin burns and eye damage [, ].

Due to these hazards, ethylmagnesium chloride should only be handled by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

Please note:

  • No mechanism of action is applicable for ethylmagnesium chloride as it is a reagent used in chemical reactions, not a biological compound.
  • Case studies are not typically used for analysis of chemical compounds.
, primarily due to its nucleophilic nature. Some notable reactions include:

  • Grignard Reaction: Ethylmagnesium chloride can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols. For example:
    RCHO+C2H5MgClRCH OH C2H5+MgClOH\text{RCHO}+\text{C}_2\text{H}_5\text{MgCl}\rightarrow \text{RCH OH C}_2\text{H}_5+\text{MgClOH}
  • Formation of Carboxylic Acids: When reacted with carbon dioxide, it yields carboxylic acids:
    C2H5MgCl+CO2C2H5COOMgCl\text{C}_2\text{H}_5\text{MgCl}+\text{CO}_2\rightarrow \text{C}_2\text{H}_5\text{COOMgCl}
  • Nucleophilic Substitution: It can also participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of larger alkanes.

Ethylmagnesium chloride can be synthesized through several methods:

  • Direct Reaction with Ethyl Chloride: The most common method involves the reaction of magnesium metal with ethyl chloride in anhydrous ether:
    Mg+C2H5ClC2H5MgCl\text{Mg}+\text{C}_2\text{H}_5\text{Cl}\rightarrow \text{C}_2\text{H}_5\text{MgCl}
  • Activation of Magnesium: In some methods, magnesium is activated using iodine or other halogenated compounds before reacting it with ethyl chloride .
  • Use of Solvents: Anhydrous solvents like diethyl ether or tetrahydrofuran are typically used to facilitate the reaction and prevent moisture interference .

Ethylmagnesium chloride has several important applications in organic synthesis:

  • Synthesis of Alcohols: It is widely used in the preparation of secondary and tertiary alcohols through Grignard reactions.
  • Formation of Carbon-Carbon Bonds: This compound is crucial for constructing complex organic molecules by forming carbon-carbon bonds.
  • Pharmaceutical Chemistry: It plays a role in synthesizing various pharmaceutical intermediates and active ingredients.

Ethylmagnesium chloride belongs to a broader class of organomagnesium compounds known as Grignard reagents. Here are some similar compounds for comparison:

Compound NameFormulaUnique Features
Methylmagnesium ChlorideC₁H₃MgClUsed for similar reactions but has a methyl group instead.
Propylmagnesium ChlorideC₃H₇MgClLonger alkyl chain; reacts similarly but forms propanol.
Butylmagnesium ChlorideC₄H₉MgClLarger alkyl group; used for more complex synthesis.
Phenylmagnesium ChlorideC₆H₅MgClContains an aromatic ring; useful in forming aryl derivatives.

Uniqueness of Ethylmagnesium Chloride

Ethylmagnesium chloride is unique due to its balance between reactivity and stability compared to other Grignard reagents. The ethyl group allows for effective nucleophilic attacks while maintaining manageable reactivity levels, making it versatile for various synthetic applications without excessive side reactions often seen with larger or more complex alkyl groups.

Ethylmagnesium chloride represents one of the most fundamental and widely utilized Grignard reagents in organic synthesis, characterized by the chemical formula C₂H₅MgCl [3]. The classical preparation method involves the direct reaction between magnesium metal and ethyl chloride in an anhydrous ethereal solvent [2]. This reaction proceeds through a radical mechanism that begins with electron transfer from the magnesium surface to the carbon-halogen bond of ethyl chloride [5].

The traditional synthesis requires careful activation of magnesium metal prior to reaction initiation [5]. Magnesium activation serves to remove the passivating oxide layer that naturally forms on magnesium surfaces when exposed to air, which otherwise inhibits the reaction [7]. Several activation techniques have been developed over the past century to enhance the reactivity of magnesium metal in Grignard formation [5] [7].

Iodine addition represents one of the oldest and most reliable activation methods for magnesium in Grignard reagent preparation [5]. When added to the reaction mixture, iodine reacts with the magnesium surface to form magnesium iodide, which disrupts the oxide layer and creates reactive sites for the subsequent reaction with ethyl chloride [5] [25]. The characteristic disappearance of the brown iodine color serves as a visual indicator that activation has occurred [6].

Mechanical activation methods have also proven effective for Grignard reagent formation [14]. These techniques involve physically disrupting the magnesium surface through methods such as grinding, stirring with glass beads, or ultrasonic treatment [14] [28]. The mechanical action creates fresh, oxide-free magnesium surfaces that readily participate in the Grignard reaction [14].

The preparation of ethylmagnesium chloride typically follows this general procedure: magnesium turnings are placed in a reaction vessel with a small amount of anhydrous solvent, followed by the addition of an activation agent [2] [6]. After activation is observed, a solution of ethyl chloride in the same solvent is added gradually to maintain a controlled reaction rate [2]. The reaction is typically exothermic and produces hydrogen gas as the magnesium metal is consumed [6] [14].

Activation MethodMechanismAdvantagesTypical Reaction Time
Iodine AdditionFormation of MgI₂ disrupts oxide layerSimple, visual indicator of activation30-60 minutes
Mechanical ActivationPhysical disruption of oxide layerNo chemical additives required15-45 minutes
Entrainment MethodSmall amount of reactive halide initiates reactionEffective for less reactive halides45-90 minutes
Ultrasonic ActivationCavitation creates fresh metal surfacesRapid activation, works with lower quality Mg10-30 minutes

The classical Grignard formation for ethylmagnesium chloride requires strictly anhydrous conditions, as water rapidly hydrolyzes the reagent [3]. Reaction vessels are typically flame-dried and maintained under an inert atmosphere of nitrogen or argon throughout the preparation process [2] [6]. The reaction progress can be monitored by the consumption of magnesium metal and the formation of a clear or slightly cloudy solution [6].

Modern Solvent Systems and Catalytic Approaches

The evolution of Grignard reagent preparation has been significantly influenced by advancements in solvent systems and catalytic methodologies [24]. Traditional ethereal solvents like diethyl ether have been the mainstay for ethylmagnesium chloride synthesis, but modern approaches have expanded the range of viable solvent options to address limitations in reactivity, stability, and industrial applicability [3] [15].

Tetrahydrofuran (tetrahydrofuran) has emerged as a preferred solvent for ethylmagnesium chloride preparation due to its higher boiling point (66°C) compared to diethyl ether (35°C), allowing for reactions at elevated temperatures when necessary [3] [10]. The stronger coordinating ability of tetrahydrofuran with magnesium centers enhances the stability of the formed Grignard reagent in solution [3]. Commercial preparations of ethylmagnesium chloride are commonly supplied as solutions in tetrahydrofuran at concentrations of approximately 2.0-2.7 molar [10] [20].

Recent research has demonstrated that 2-methyltetrahydrofuran, derived from renewable resources, serves as an effective and more environmentally sustainable alternative to traditional ethers [24]. This solvent has shown comparable or superior performance in Grignard reagent formation, particularly in suppressing unwanted side reactions such as Wurtz coupling that can occur during the preparation of ethylmagnesium chloride [24].

Catalytic approaches have revolutionized the preparation of Grignard reagents by enabling reactions under milder conditions and with previously challenging substrates [5] [23]. Transition metal catalysts, particularly those based on copper, nickel, and palladium, have been employed to facilitate the formation of ethylmagnesium chloride through alternative mechanistic pathways [5] [23].

The development of flow chemistry techniques represents another significant advancement in the preparation of ethylmagnesium chloride [14]. Continuous flow systems allow for precise control of reaction parameters, improved heat management, and enhanced safety profiles compared to traditional batch processes [14]. These systems typically incorporate mechanical activation of magnesium within the flow apparatus, enabling continuous production of the Grignard reagent [14] [26].

Solvent SystemBoiling Point (°C)AdvantagesTypical Concentration Range
Diethyl Ether35Traditional, well-established1.0-2.0 M
Tetrahydrofuran66Higher thermal stability, stronger coordination2.0-2.7 M
2-Methyltetrahydrofuran80Renewable source, reduces side reactions1.5-2.5 M
Mixed Solvent SystemsVariableTailored solubility and reactivity1.0-3.0 M

Catalytic activation of magnesium has been achieved through the addition of various metal salts, with zinc chloride being particularly effective at concentrations of approximately 10 mol% [10]. These catalysts facilitate electron transfer processes at the magnesium surface, lowering the activation energy required for the reaction with ethyl chloride [5] [10].

Ball-milling techniques represent a mechanochemical approach that has recently gained attention for Grignard reagent preparation [28]. This method significantly reduces the amount of solvent required, with studies demonstrating successful formation of Grignard reagents using only about one-tenth the solvent volume compared to conventional methods [28]. The mechanical energy provided by the milling process activates the magnesium surface while simultaneously promoting the reaction with the organic halide [28].

Schlenk Equilibrium Dynamics in Solution Phase

The behavior of ethylmagnesium chloride in solution is governed by a complex equilibrium known as the Schlenk equilibrium, named after Wilhelm Schlenk who first described this phenomenon [8]. This equilibrium represents a dynamic interconversion between different magnesium species in solution and significantly influences the reactivity and properties of ethylmagnesium chloride in synthetic applications [8] [15].

The fundamental Schlenk equilibrium for ethylmagnesium chloride can be represented by the following equation:

2 C₂H₅MgCl ⇌ (C₂H₅)₂Mg + MgCl₂ [8]

This equilibrium describes the redistribution of ligands between magnesium centers, resulting in the formation of diethylmagnesium and magnesium chloride from two molecules of ethylmagnesium chloride [8]. The position of this equilibrium is influenced by multiple factors including solvent properties, temperature, concentration, and the presence of additional coordinating species [8] [15].

In ethereal solvents, the magnesium centers in Grignard reagents typically coordinate with solvent molecules [3]. For ethylmagnesium chloride in tetrahydrofuran, the magnesium atom commonly coordinates with two solvent molecules, giving species more accurately described as C₂H₅MgCl·(solvent)₂ [3] [15]. This solvation plays a crucial role in stabilizing the Grignard reagent and influencing the position of the Schlenk equilibrium [15].

Advanced computational studies using ab initio molecular dynamics simulations have revealed that the Schlenk equilibrium involves multiple intermediate species and transition states [15]. These studies demonstrate that solvent dynamics are key to successive magnesium-chlorine and magnesium-carbon bond cleavages, with bond breaking occurring preferentially at the most solvated magnesium atom and bond formation taking place at the least solvated one [15].

The formation of dinuclear species bridged by chlorine atoms represents a critical step in the Schlenk equilibrium mechanism [15]. Research has identified several key intermediates including (solvent)C₂H₅Mg(μ-Cl)₂MgC₂H₅(solvent) and (solvent)C₂H₅Mg(μ-Cl)(μ-C₂H₅)MgCl(solvent), where μ indicates a bridging ligand [15]. These species must evolve to asymmetrically solvated forms to facilitate ligand exchange or product dissociation [15].

Temperature significantly affects the Schlenk equilibrium, with higher temperatures generally favoring the formation of diethylmagnesium and magnesium chloride [8]. This temperature dependence has practical implications for synthetic applications, as the reactivity profile of the solution can change with temperature variations [8] [15].

Species in SolutionStructural FeaturesRelative StabilityRole in Equilibrium
C₂H₅MgCl·(solvent)₂Monomeric, tetracoordinate MgHigh in ethereal solventsPrimary reactive species
(C₂H₅)₂Mg·(solvent)ₙDialkylated Mg, variable coordinationModerateProduct of equilibrium
MgCl₂·(solvent)ₙChloride-coordinated MgForms coordination polymersProduct of equilibrium
(solvent)C₂H₅Mg(μ-Cl)₂MgC₂H₅(solvent)Dinuclear, chloride bridgesKey intermediateTransition structure

The addition of dioxane to solutions of ethylmagnesium chloride can drive the Schlenk equilibrium completely toward diethylmagnesium and magnesium chloride by precipitating magnesium chloride as a coordination polymer [8]. This phenomenon has been exploited synthetically to access pure dialkylmagnesium reagents from Grignard reagents [8].

Nuclear magnetic resonance spectroscopy studies have provided valuable insights into the solution dynamics of ethylmagnesium chloride [7]. These investigations reveal that the exchange between different species occurs rapidly on the NMR timescale at room temperature, resulting in averaged signals that represent the weighted contributions of all species present in the equilibrium [7] [15].

Industrial-Scale Production and Quality Control

The industrial production of ethylmagnesium chloride presents unique challenges that differ significantly from laboratory-scale preparations, requiring specialized equipment, rigorous safety protocols, and robust quality control measures [14] [17]. As a key reagent in pharmaceutical, agrochemical, and fine chemical manufacturing, ethylmagnesium chloride is produced on multi-ton scales by specialized chemical manufacturers [17] [21].

Industrial production typically employs continuous or semi-continuous processes rather than batch reactions to enhance efficiency, safety, and product consistency [14]. The MgFlow technology represents one such approach, utilizing a continuous flow process that significantly reduces reaction times from hours to minutes while maintaining high product quality [26]. This system incorporates precise temperature control and innovative mixing techniques to generate a constant flow of ethylmagnesium chloride [26].

The activation of magnesium in industrial settings often differs from laboratory methods [14]. While iodine activation remains common, industrial processes may utilize specialized forms of magnesium metal with higher surface areas or pre-activated magnesium preparations to ensure consistent reaction initiation [14] [21]. Some manufacturers employ proprietary activation techniques that have been optimized for large-scale production [17] [21].

Solvent selection for industrial production balances reactivity, safety, and economic considerations [24]. While tetrahydrofuran remains the predominant solvent for commercial ethylmagnesium chloride, the higher boiling point of 2-methyltetrahydrofuran offers safety advantages for large-scale operations by reducing vapor pressure and associated flammability risks [24]. Some industrial processes utilize mixed solvent systems that have been optimized for specific applications [24].

Production ParameterLaboratory ScaleIndustrial ScaleConsiderations
Reaction Volume0.1-10 L100-10,000 LHeat transfer, mixing efficiency
Magnesium FormTurnings or powderSpecialized grades, consistent particle sizeSurface area, reactivity, cost
Temperature ControlIce bath, cooling mantlesJacketed reactors, heat exchangersExotherm management, safety
Concentration0.5-3.0 M1.0-2.5 MViscosity, heat generation, stability

Quality control for industrial ethylmagnesium chloride production involves multiple analytical techniques to ensure consistent concentration, purity, and performance [22]. Titration methods using protic reagents that do not contain water, such as sec-butanol with appropriate indicators, provide accurate concentration determination [16] [22]. Modern facilities may employ automated titration systems for high-throughput analysis [22].

Raman spectroscopy has emerged as a valuable analytical tool for quality control of Grignard reagents including ethylmagnesium chloride [22]. This technique allows for rapid determination of concentration and purity without sample preparation that might compromise the air-sensitive reagent [22]. When combined with multivariate analysis methods such as partial least square regression, Raman spectroscopy provides reliable performance in predicting concentrations with correlation coefficient values of approximately 0.97 [22].

Industrial production facilities implement rigorous quality control protocols that typically include:

  • Concentration determination through multiple analytical methods [16] [22]
  • Determination of halide content to assess the position of the Schlenk equilibrium [8] [22]
  • Reactivity testing with standard substrates to ensure consistent performance [16]
  • Impurity profiling to detect potential contaminants such as alkoxide formation [16] [22]

The stability of ethylmagnesium chloride during storage and transportation presents additional challenges for industrial producers [10] [20]. Commercial solutions are typically packaged under inert atmosphere in containers designed to prevent moisture ingress [10]. Storage recommendations generally specify cool temperatures (below 15°C) to minimize degradation over time [10] [20].

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (46.84%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2386-64-3

General Manufacturing Information

Magnesium, chloroethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types